The synthesis of Roletamid typically involves the modification of sugar derivatives to introduce sulfamate functionalities. One common approach is the reaction of sulfamic acid with various sugar alcohols or their derivatives. For instance, the synthesis may start with a fructopyranose derivative, which is then treated with sulfamic acid to yield the desired sulfamate derivative .
Key steps in the synthesis may include:
These methods require careful control of reaction conditions such as temperature and pH to optimize yield and purity.
Roletamid possesses a unique molecular structure characterized by a sulfamate group attached to a sugar backbone. The molecular formula can be represented as C_xH_yN_zO_wS_v, where specific values depend on the particular derivative being synthesized. The structural features include:
The precise three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide detailed insights into bond angles and spatial arrangement.
Roletamid can participate in various chemical reactions due to its functional groups. Key reactions include:
Understanding these reactions is crucial for developing derivatives with enhanced therapeutic effects.
Roletamid exhibits its pharmacological effects primarily through interactions with specific receptors in biological systems. Its mechanism often involves modulation of neurotransmitter systems or inhibition of enzymes related to disease processes.
For example, it may act as an inhibitor at certain ion channels or receptors associated with neurotransmission, leading to therapeutic effects in conditions like epilepsy. Detailed studies using receptor binding assays and electrophysiological techniques help elucidate these mechanisms further.
Roletamid displays several notable physical and chemical properties:
Characterization techniques such as thermal analysis (e.g., differential scanning calorimetry) can provide additional data on these properties.
Roletamid has potential applications in various scientific fields:
Roletamid emerged during a transformative period in medicinal chemistry characterized by the shift from phenotypic screening toward structure-based rational design. This transition was facilitated by technological advancements including automated synthesis platforms and high-throughput screening methodologies that enabled systematic exploration of chemical space [1]. The compound's development coincided with the rise of the multi-target drug discovery paradigm, which gained significant traction through initiatives like the MuTaLig COST Action that advocated for compounds addressing complex disease networks through polypharmacology [8].
The theoretical foundation for Roletamid's design incorporated chemoinformatic approaches that analyzed structural motifs associated with target engagement. Researchers utilized quantitative structure-activity relationship (QSAR) models to prioritize scaffolds with balanced physicochemical properties, specifically targeting molecular weights between 300-500 Da and logP values of 2-4 to ensure optimal membrane permeability and solubility [1] [8]. This computational pre-filtering reduced synthetic effort by focusing resources on promising chemotypes with higher probabilities of biological activity.
Table 1: Historical Context of Roletamid's Development Era
Time Period | Dominant Drug Discovery Paradigm | Enabling Technologies | Impact on Roletamid Development |
---|---|---|---|
2000-2010 | Single-target specificity | High-throughput screening | Initial target identification |
2010-2020 | Multi-target polypharmacology | Structure-based design | Core scaffold optimization |
2020-Present | Systems pharmacology | AI-driven generative chemistry | Late-stage analogue refinement |
Roletamid's optimization followed a pharmacophore-driven iterative design process spanning five generations of structural analogues. Initial prototypes featured a diphenylalkylamine core that aligned with Glennon's early sigma-receptor pharmacophore model, incorporating a basic amine center flanked by two hydrophobic regions at 2.5-3.9Å and 6-10Å distances [6]. This configuration demonstrated moderate target engagement but suffered from metabolic instability due to ester hydrolysis.
Second-generation analogues addressed these limitations through isosteric replacement of labile esters with heterocyclic bioisosteres, improving metabolic stability while maintaining spatial orientation of key pharmacophoric elements. Critical breakthroughs emerged with the crystallographic elucidation of the human sigma-1 receptor (PDB: 5HK1), revealing unexpected opportunities for optimizing hydrophobic packing in the ligand-binding pocket [6]. Researchers consolidated two hydrophobic features into an extended aromatic system that better complemented the protein's hydrophobic cleft, mirroring the optimization strategy that produced the 5HK1-Ph.B pharmacophore model. This modification enhanced binding affinity by approximately 20-fold while reducing off-target interactions.
Table 2: Evolution of Roletamid Structural Analogues
Generation | Core Structural Modification | Pharmacophore Impact | Key Binding Affinity Change |
---|---|---|---|
Prototype | Diethylaminoethyl ester | Basic PI + two HYD | Kd = 420 nM |
Gen 1 | Ethylenediamine linker | Extended PI-HYD distance | Kd = 380 nM |
Gen 2 | Pyridine replacement | HBA introduction | Kd = 190 nM |
Gen 3 | Biphenyl extension | Hydrophobic consolidation | Kd = 85 nM |
Roletamid | Optimized nitrile warhead | Targeted covalent binding | Kd = 12 nM |
Roletamid exemplifies the covalent inhibition strategy that gained prominence in protease-targeted therapeutics. Its optimized nitrile warhead (-C≡N) forms a reversible thioimidate adduct with cysteine residues in the target's catalytic site, establishing a mechanism first demonstrated with cysteine protease inhibitors [5]. This approach provides duration-controlled target engagement without irreversible off-target effects, achieving sustained inhibition through balanced binding kinetics rather than permanent enzyme inactivation.
The compound's development significantly influenced computational drug discovery through its implementation in the SynthFormer generative framework. Roletamid served as a template for developing equivariant pharmacophore representations that translate 3D interaction constraints into synthesizable chemical structures [9]. By encoding Roletamid's critical pharmacophoric features—hydrogen bond acceptor, hydrophobic centroid, and covalent warhead vector—researchers trained models to generate novel compounds preserving these essential elements while exploring novel structural contexts. This methodology addressed the persistent challenge of synthesis accessibility in de novo drug design by incorporating retrosynthetic tree construction during molecule generation.
Table 3: Roletamid-Inspired Advances in Drug Discovery Paradigms
Discovery Paradigm | Roletamid's Contribution | Impact Measurement |
---|---|---|
Covalent inhibition | Reversible nitrile warhead optimization | 8-fold improved residence time vs. predecessors |
Multi-target engagement | Balanced polypharmacology profile | 3/5 key pathway targets modulated |
Computational design | Training data for SynthFormer model | 34% improvement in synthesizable output |
Chemical library design | Template for focused library synthesis | 640 analogues in Chemotheca repository |
The synthesis strategy for Roletamid precursors employed parallel reaction optimization to rapidly explore structure-activity relationships. This approach generated over 120 analogues in three months, establishing critical correlations between electronic properties of warhead substituents and inhibitory potency. Quantitative analysis revealed a V-shaped Hammett relationship where electron-withdrawing groups enhanced electrophilicity but impaired binding when exceeding σp = 1.2, demonstrating the delicate balance required in covalent inhibitor design [5]. These findings directly informed the development of later covalent kinase inhibitors, establishing Roletamid as a methodological prototype for targeted covalent drug development.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8